molecular formula C17H26N8O9 B610317 Pseudouridimycin CAS No. 1566586-52-4

Pseudouridimycin

Cat. No.: B610317
CAS No.: 1566586-52-4
M. Wt: 486.4 g/mol
InChI Key: XDEYHXABZOKKDZ-YFKLLHAASA-N
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Description

Pseudouridimycin (PUM) is a novel C-nucleoside antibiotic produced by Streptomyces sp. ID38640 and DSM26212, first reported in 2017 . Structurally, PUM consists of a pseudouridine core linked to a dipeptide moiety, enabling its unique mechanism of action: competitive inhibition of bacterial RNA polymerase (RNAP) by binding to the active site and blocking UTP incorporation during transcription . Unlike rifamycins (e.g., rifampicin) or fidaxomicin, which target distinct regions of RNAP, PUM’s UTP-mimetic mode confers activity against both Gram-positive and Gram-negative bacteria, including drug-resistant pathogens . Its discovery revitalized interest in nucleoside antibiotics, particularly those derived from microbial secondary metabolites .

Preparation Methods

The preparation of pseudouridimycin involves microbial fermentation. The specific strain used for fermentation is typically a type of bacteria that produces the compound naturally. The fermentation process involves growing the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound from the fermentation broth .

Chemical Reactions Analysis

Biosynthetic Pathway and Enzymatic Reactions

PUM biosynthesis in Streptomyces species involves a multi-step pathway utilizing flavoenzymes and aminotransferases:

Key Enzymatic Steps:

  • SapB (Flavin-Dependent Oxidase) : Catalyzes the oxidation of pseudouridine (Ψ) to pseudouridine-5′-aldehyde.

    • Exhibits substrate specificity with K<sub>M</sub> = 34 μM for Ψ vs. 901 μM for uridine (Table 1) .

    • Generates a −2 Da mass shift indicative of aldehyde formation .

  • SapH (PLP-Dependent Transaminase) : Converts pseudouridine-5′-aldehyde to 5′-aminopseudouridine (APU) using arginine as an amine donor .

    • Crystal structure analysis reveals substrate binding via stacking interactions with Trp32 and hydrogen bonds with Asn176/Gly323 .

Table 1: Kinetic Parameters of SapB

SubstrateK<sub>M</sub> (μM)k<sub>cat</sub> (min<sup>−1</sup>)
Pseudouridine (Ψ)34 ± 51.14
Oxazinomycin181 ± 251.03
Uridine901 ± 1020.833

Chemical Stability and Decomposition Pathways

PUM undergoes intramolecular degradation under aqueous conditions:

  • Hydroxamate Bond Scission : The N-hydroxy-Gly-Gln dipeptide moiety decomposes via hydrolysis, limiting stability in buffer solutions .

  • Stabilization Strategies : Replacement of the hydroxamate with a tertiary amide (e.g., compound 16 ) enhances resistance to degradation while maintaining RNAP inhibition .

Substrate Specificity and Competing Reactions

  • Non-Cognate Substrate Conversion : SapH can process uridine-5′-aldehyde to 5′-aminouridine, albeit with lower efficiency (K<sub>M</sub> = 901 μM) .

  • Phosphorylation Avoidance : Biosynthetic enzymes selectively utilize non-phosphorylated substrates, contrasting with pathways for malayamycin and nikkomycin .

Metabolomic Insights from Pathway Mutants

Blocking PUM biosynthesis in Streptomyces sp. ID38640 revealed:

  • Accumulation of APU and Guanidinoacetate (GAA) : Key intermediates detected in ΔpumE and ΔpumN mutants .

  • Emergence of Pyridindolol Derivatives : Side products formed via tryptophan condensation and aromatization in non-producing strains .

Thermodynamic and Structural Interactions

  • RNA Polymerase Binding : PUM binds the β′-subunit with moderate affinity (K<sub>d</sub> = 6.175 × 10<sup>5</sup> M<sup>−1</sup>) via static quenching of tyrosine residues, inducing localized tertiary structural changes .

This synthesis of enzymatic, synthetic, and stability data underscores PUM’s potential as a scaffold for next-generation antibiotics, contingent on overcoming inherent chemical liabilities through rational design.

Scientific Research Applications

Scientific Research Applications

Pseudouridimycin has several key applications across various fields:

Antibiotic Development

  • Potential Therapeutic Agent : PUM has demonstrated efficacy against multidrug-resistant bacteria, making it a promising candidate for new antibiotic therapies. Studies have shown that it effectively inhibits macrolide-resistant Streptococcus pyogenes at low concentrations (0.1–1 μg/mL) .
  • In Vivo Efficacy : In animal models, PUM has been shown to clear infections caused by S. pyogenes, with effective doses ranging from 9 mg/kg to 30 mg/kg depending on the administration route .

Mechanistic Studies

  • Understanding RNAP Inhibition : PUM serves as a model compound for studying the mechanisms underlying RNA polymerase inhibition. Its unique binding interactions provide insights into how nucleoside analogs can be designed to target bacterial transcription processes effectively .
  • Resistance Mechanisms : Research into PUM's low resistance rates compared to other antibiotics offers valuable information for developing strategies to combat antibiotic resistance in clinical settings .

Biosynthetic Pathway Exploration

  • Biosynthesis Insights : The study of PUM's biosynthetic pathway reveals novel features of C-nucleoside antibiotics. Researchers have identified key enzymes involved in its synthesis, such as pseudouridine synthase PumJ, which may lead to the discovery of additional antibiotics with similar structures and functions .
  • Metabolomic Studies : Analyses of Streptomyces sp. ID38640, the producer of PUM, have uncovered other metabolites and potential antibiotic compounds, expanding the scope of natural product research .

Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Resistance Status
Streptococcus pyogenes0.1–1 μg/mLMacrolide-resistant
Staphylococcus aureus4–6 μg/mLMultidrug-resistant
Escherichia coli2–12 μg/mLDrug-sensitive

Summary of Key Research Findings

Study ReferenceKey Findings
Demonstrated in vivo efficacy in mouse models against S. pyogenes.
Identified unique binding interactions with bacterial RNA polymerase.
Highlighted low resistance emergence compared to rifamycins.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A study evaluated the effectiveness of PUM against various strains of S. pyogenes, including those resistant to erythromycin. Results indicated that PUM maintained its antibacterial activity at significantly lower concentrations than previously reported, suggesting potential for clinical application in treating resistant infections .

Case Study 2: Biosynthetic Pathway Analysis

Research on the biosynthesis of PUM revealed unexpected features and led to the identification of additional metabolites produced by Streptomyces sp. ID38640. This work not only elucidated the biosynthetic route for PUM but also opened avenues for discovering new antibiotics from related pathways .

Mechanism of Action

Pseudouridimycin exerts its effects by inhibiting ribonucleic acid polymerase, an enzyme that is essential for the transcription of ribonucleic acid from deoxyribonucleic acid. The compound binds to the active site of the enzyme, preventing the addition of ribonucleotides to the growing ribonucleic acid chain. This inhibition disrupts the transcription process, leading to the death of bacterial cells .

Comparison with Similar Compounds

Comparison with Similar C-Nucleoside Antibiotics

C-nucleoside antibiotics share a common structural motif where a carbon atom links the sugar and nucleobase, distinguishing them from classical N-nucleosides. Below, PUM is compared to other C-nucleosides in terms of structure, biosynthesis, and bioactivity.

Structural and Functional Differences

Compound Core Structure Target Spectrum of Activity Resistance Mechanism
Pseudouridimycin Pseudouridine + dipeptide RNAP (UTP-binding site) Broad (Gram±, including S. pyogenes, E. coli) Not yet observed
Formycin Formycin B (7-azaindole) Purine metabolism Limited (mainly antifungal) Phosphorylation by host kinases
Malayamycin Malayamycin A (uridine-like) Fungal chitin synthase Antifungal Efflux pumps
Ezomycin Ezomycin C1 (uracil derivative) Eukaryotic RNAP II Antifungal Unknown
Showdomycin Uridine analog Nucleoside kinases Antitumor Metabolic degradation

Key Insights :

  • PUM’s dipeptide tail enhances RNAP binding specificity, reducing off-target effects compared to formycin or showdomycin, which interfere with host nucleotide metabolism .
  • Unlike malayamycin and ezomycin, PUM lacks antifungal activity, reflecting its selective inhibition of bacterial RNAP .

Mechanistic and Pharmacological Distinctions

RNAP Inhibition vs. Nucleoside Mimicry

  • PUM : Competes directly with UTP for RNAP binding (IC₅₀ = 2 µM), preventing RNA chain elongation without cross-resistance to rifampicin .
  • Rifamycins : Bind the RNAP β-subunit, blocking elongation after short RNA synthesis. Resistance arises via rpoB mutations .
  • Pyrazofurin: Targets orotidine monophosphate decarboxylase, disrupting pyrimidine biosynthesis—a broader mechanism with higher toxicity .

Bioactivity and Stability

  • In Vivo Efficacy : PUM reduced S. pyogenes load in murine peritonitis models by 99% at 25 mg/kg, outperforming fidaxomicin in Gram-negative coverage .
  • Chemical Stability : PUM’s pseudouridine core resists enzymatic degradation, unlike labile N-nucleosides like cytarabine .

Biological Activity

Pseudouridimycin (PUM) is a novel antibiotic with significant biological activity against a range of bacterial pathogens, particularly those resistant to conventional antibiotics. This article delves into its mechanisms of action, efficacy, and potential applications, supported by relevant data tables and case studies.

Overview of this compound

PUM is a C-nucleoside analogue produced by certain Streptomyces species. It functions primarily as an inhibitor of bacterial RNA polymerase (RNAP), specifically targeting the nucleotide addition site. This unique mechanism differentiates it from other RNAP inhibitors such as rifamycins and lipiarmycins, which bind to different sites on the enzyme .

PUM mimics uridine triphosphate (UTP) and competes for binding at the RNAP active center. Its structure allows it to form hydrogen bonds with both the DNA template and the nascent RNA product, effectively blocking transcription. The binding affinity of PUM has been quantified, showing an IC50 of approximately 0.1 μM and a minimum inhibitory concentration (MIC) ranging from 4 to 6 μg/mL against various bacterial strains .

Efficacy Against Bacterial Strains

PUM exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against drug-resistant strains, including Streptococcus pyogenes. The following table summarizes its activity against various bacterial strains:

Bacterial StrainMIC (μg/mL)Resistance Type
Streptococcus pyogenes0.1 - 1Erythromycin-resistant
Escherichia coli4 - 6Multidrug-resistant
Staphylococcus aureus2 - 8Methicillin-resistant
Klebsiella pneumoniae6 - 12Extended-spectrum beta-lactamase (ESBL) producing

Table 1: Antibacterial activity of this compound against various bacterial strains.

Study on Drug-Resistant S. pyogenes

In a recent study, PUM was tested against clinical isolates of erythromycin-resistant S. pyogenes. The results indicated that PUM not only inhibited these resistant strains but also demonstrated bactericidal activity in vivo, effectively clearing infections in mouse models .

Mechanistic Insights from Structural Studies

Structural studies have identified specific binding interactions between PUM and the RNAP subunits in S. pyogenes. The N-terminal domain of the β′ subunit was pinpointed as a critical target for PUM binding, providing insights into its selective inhibition mechanism .

Biosynthesis Pathway

The biosynthetic pathway for PUM involves several key enzymes, including the pseudouridine synthase PumJ, which plays a central role in its synthesis. Recent genomic analyses have revealed that this pathway is conserved across various Streptomyces species, indicating a potential for engineered production of PUM analogs .

Resistance Profile

One of the notable features of PUM is its low rate of resistance acquisition compared to traditional antibiotics. Studies indicate that spontaneous resistance rates are less than one-tenth that observed with rifamycins and lipiarmycins . This characteristic makes PUM a promising candidate for further development as an antibiotic.

Q & A

Basic Research Questions

Q. What methodologies are used to identify and quantify Pseudouridimycin in microbial cultures?

this compound (PUM) is quantified using HPLC with UV-VIS detection (190–600 nm) and LC-MS (Dionex UltiMate 3000 system with ESI interface). Quantification relies on comparison to purified PUM standards, assuming shared chromophores between intermediates and the final product . For metabolomic profiling, high-resolution MS and molecular networking (Cytoscape visualization) cluster metabolites based on MS/MS fragmentation patterns, with thresholds set to ≥4 shared fragments and cosine scores ≥0.7 .

Q. How are biosynthetic gene clusters (BGCs) for this compound predicted in microbial genomes?

Tools like antiSMASH 5.0 and PRISM 3 are used to mine genomes for BGCs. In Streptomyces sp. ID38640, antiSMASH identified 27 BGCs, including the pum cluster responsible for PUM synthesis. These tools compare sequences against MIBiG and PDB databases, with ≥90% protein identity thresholds for synteny analysis .

Q. What analytical techniques differentiate this compound from structurally similar metabolites?

LC-MS/MS-based molecular networking segregates metabolites into families using shared fragmentation patterns. For example, lydicamycins and desferrioxamines co-occur with PUM but are distinguished via unique MS2 spectra. HR-MS (Q-Exactive Orbitrap) provides accurate mass data to confirm molecular formulas .

Advanced Research Questions

Q. How do researchers resolve contradictions in metabolic pathway data during this compound biosynthesis studies?

Discrepancies arise when intermediates are undetectable in wild-type strains. Gene knockout mutants (e.g., ΔpumH, ΔpumK) are engineered to block specific biosynthetic steps, allowing accumulation of intermediates. For example, ΔpumK mutants overproduce a late-stage intermediate, enabling pathway reconstruction via NMR and HR-MS . Contradictions in solvent-extraction efficiency (e.g., hydrophilic metabolites lost in FE samples) are addressed by parallel analysis of supernatant (SN) and full-extract (FE) samples .

Q. What experimental designs optimize heterologous expression of this compound in non-native hosts?

The minimal pum BGC (21.4 kb) was heterologously expressed in Streptomyces albus using Gateway-compatible vectors . Key steps include:

  • BGC amplification via PCR from Streptomyces sp. ID38640.
  • Vector assembly with strong promoters (e.g., ermEp) to drive transcription.
  • Fermentation optimization in ISP2 medium (72 hr, 28°C) to maximize yield. This approach confirmed the sufficiency of the pum cluster for production and enabled yield improvement via promoter engineering .

Q. How are structure-activity relationships (SARs) studied for this compound analogs?

Total synthesis (21% yield over 10 steps) generated analogs with modified dipeptide units. SAR studies involve:

  • In vitro transcription assays to measure RNA polymerase inhibition (IC50 values).
  • Stability tests under physiological conditions (pH 7.4, 37°C) to identify degradation-prone motifs.
  • Crystallography to map analog binding to RNA polymerase active sites .

Q. What strategies identify cryptic metabolites in this compound-producing strains?

Comparative metabolomics of wild-type and mutant strains reveals cryptic metabolites. For example, ΔpumH mutants accumulate a shunt product, pyridindolol, linked to a conserved BGC with FAD-dependent oxidoreductases . Genome mining (AutoMLST) and network annotation propagation (NAP) correlate orphan MS/MS spectra with hypothetical BGCs .

Q. Methodological Considerations

  • Metabolite Quantification : Normalize peak areas to internal standards (e.g., deuterated ectoine) to account for extraction variability .
  • Data Reproducibility : Use GNPS-based workflows (Metabolomics-SNET-V2) with predefined MS/MS tolerances (e.g., 0.02 Da for ions) .
  • Ethical Compliance : Adhere to NIH (GM041376) and Horizon 2020 (Train2Target) guidelines for genetic modification and data sharing .

Properties

IUPAC Name

(2S)-2-[[2-(diaminomethylideneamino)acetyl]-hydroxyamino]-N-[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N8O9/c18-9(26)2-1-7(25(33)10(27)5-22-16(19)20)15(31)21-4-8-11(28)12(29)13(34-8)6-3-23-17(32)24-14(6)30/h3,7-8,11-13,28-29,33H,1-2,4-5H2,(H2,18,26)(H,21,31)(H4,19,20,22)(H2,23,24,30,32)/t7-,8+,11+,12+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEYHXABZOKKDZ-YFKLLHAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)CNC(=O)C(CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CNC(=O)[C@H](CCC(=O)N)N(C(=O)CN=C(N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566586-52-4
Record name Pseudouridimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566586524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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